2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAARWBUMOXMZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Difluoroacetic Acid Derivatives
The most straightforward route involves reacting 2,2,2-trifluoroethanol with a difluoroacetic acid derivative, such as difluoroacetyl chloride or difluoroacetic anhydride. This method typically proceeds under anhydrous conditions with a base like pyridine or triethylamine to neutralize HCl byproducts. For example, difluoroacetyl chloride reacts with 2,2,2-trifluoroethanol in dichloromethane at 0–5°C, yielding the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH.
Key Parameters :
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Temperature: 0–25°C (prevents thermal decomposition of fluorinated intermediates).
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Solvent: Dichloromethane or tetrahydrofuran (enhances solubility of fluorinated reagents).
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Yield: 70–85% after hydrolysis.
Two-Step Transesterification Approach
A patent-pending method (US8975448B2) describes a two-step process starting with 1-chloro-2,2-difluoroethane:
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Step 1 : Reaction with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C produces 2,2-difluoroethyl acetate.
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Step 2 : Transesterification with 2,2,2-trifluoroethanol in methanol, catalyzed by sodium methoxide, forms the trifluoroethoxy intermediate. Final hydrolysis with sulfuric acid yields the target acid.
Advantages :
Phase-Transfer Catalyzed Etherification
Adapting methods from CN1962603A, the trifluoroethoxy group is introduced via nucleophilic substitution. For instance, o-nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of tetrabutylammonium bromide (phase-transfer catalyst) and NaOH. While this route primarily targets phenolic ethers, analogous conditions apply to acetic acid derivatives by substituting the aromatic substrate with a difluoroacetate salt.
Optimization Insights :
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Catalyst loading: 0.1–1 mol% (prevents side reactions).
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Solvent: Toluene or DMSO (balances reactivity and selectivity).
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Esterification | 70–85% | 4–6 h | Moderate | High |
| Transesterification | 80–90% | 8–12 h | High | Industrial |
| Phase-Transfer | 65–75% | 6–8 h | Low | Moderate |
Critical Observations :
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Direct Esterification offers simplicity but struggles with purification due to hygroscopic byproducts.
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Transesterification achieves higher yields but requires stringent temperature control during the DMSO-mediated step.
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Phase-Transfer methods reduce side reactions but necessitate costly catalyst recovery.
Reaction Optimization and Troubleshooting
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in etherification steps but may decompose fluorinated intermediates above 100°C. Alternatives like sulfolane or ionic liquids (e.g., [BMIM][BF₄]) improve thermal stability.
Fluorine Retention Strategies
Fluorine loss during hydrolysis is mitigated by:
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Using dilute acids (e.g., 10% H₂SO₄) at 0°C.
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Adding NaF to trap released HF.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems minimize thermal gradients during exothermic fluorination steps, improving safety and yield consistency. For example, a pilot-scale setup achieved 92% conversion by maintaining residence times <2 minutes.
Waste Management
Fluorinated byproducts (e.g., HF, chlorofluorocarbons) require neutralization with Ca(OH)₂ or recycling via distillation.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions may yield fluorinated alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Scientific Research Applications
The compound's properties make it suitable for use in developing herbicides and pesticides. Its fluorinated structure can enhance the efficacy and selectivity of agrochemical formulations.
Case Study: Herbicide Development
Research into similar fluorinated compounds has demonstrated improved herbicidal activity against resistant weed species. The incorporation of trifluoroethoxy groups has been linked to enhanced absorption and translocation within plant systems .
| Agrochemical Type | Efficacy | Target Species |
|---|---|---|
| Herbicide | High | Resistant Weeds |
Materials Science
Fluorinated compounds are increasingly used in materials science due to their unique thermal and chemical resistance properties. This compound can be integrated into polymer matrices to improve material performance.
Case Study: Polymer Composites
Studies indicate that incorporating 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid into polymer composites enhances thermal stability and reduces flammability. Such materials are valuable in aerospace and automotive industries where performance under extreme conditions is critical .
| Material Type | Improvement Metric | Application Area |
|---|---|---|
| Polymer Composite | Thermal Stability | Aerospace |
Mechanism of Action
The mechanism by which 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Analysis
Acidity and Reactivity: The trifluoroethoxy group in the target compound enhances acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs (e.g., phenylacetic acid, pKa ~4.3) due to the electron-withdrawing -CF₃ group . This property facilitates nucleophilic reactions in synthetic pathways. In contrast, 2-(trifluoromethoxy)phenylacetic acid (CAS: 220239-67-8) exhibits lower acidity (pKa ~3.0–3.5) due to reduced fluorine density .
Biological Activity :
- The target compound's ammonium salt (C6O4) has been studied for its effects on cholesterol metabolism, showing inhibitory activity on LDL uptake at concentrations ≥1 µM .
- 2-(Trifluoromethoxy)phenylacetic acid derivatives demonstrate anti-secretory and antiulcer activities in preclinical models, with ID₅₀ values ranging from 0.2–3.6 mg/kg in animal studies .
Synthetic Utility :
- 2,2-Difluoro-2-(phenylthio)acetic acid enables transition-metal-free synthesis of thiodifluorooxindoles (yields: 39–74%) under mild conditions, highlighting its versatility in constructing bioactive scaffolds .
- The trifluoromethyl-substituted analog (CAS: 1343107-31-2) is less reactive in cyclization reactions due to steric hindrance from the -CF₃ group .
Stability and Solubility: The trifluoroethoxy group improves thermal stability (decomposition temperature >200°C) compared to methoxy or thioether analogs .
Research Findings and Implications
- Environmental Impact : Fluorinated acetic acids, including the target compound, are persistent in ecosystems due to strong C-F bonds. Studies using NHANES data (2003–2014) link chronic exposure to fluorinated surfactants with elevated cholesterol levels in humans, underscoring the need for cautious handling .
- Pharmaceutical Potential: Derivatives of 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid show promise as proton pump inhibitors (PPIs) and antiulcer agents, with potency comparable to omeprazole in animal models .
Biological Activity
2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is an organofluorine compound characterized by its unique combination of difluoro and trifluoro groups. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Despite its promising structure, comprehensive studies on its biological activity remain limited.
The compound's molecular structure includes a difluoroacetic acid backbone with a trifluoroethoxy substituent. This high fluorine content contributes to its unique chemical and physical properties, which can influence its biological interactions.
Molecular Formula: C4H5F5O3
CAS Number: 152538-73-3
Research indicates that this compound can interact with various biomolecules, including enzymes and proteins. However, detailed biochemical studies are sparse. The following aspects summarize the current understanding of its biochemical properties:
- Enzyme Interactions: The compound may bind to enzymes, potentially inhibiting or activating their functions.
- Gene Expression: It could influence gene expression through interactions with transcription factors or other regulatory proteins.
- Stability and Degradation: Information regarding the compound's stability and degradation in biological systems is currently lacking.
The proposed mechanism of action for this compound involves molecular interactions that enhance binding affinity to biological targets. The fluorine atoms may contribute to increased hydrophobicity and altered electronic properties, which can affect how the compound interacts with enzymes and receptors.
Biological Activity Data
Due to the limited availability of research data specifically addressing the biological activity of this compound, the following table summarizes findings from related studies on similar fluorinated compounds:
Case Studies
While specific case studies focusing solely on this compound are not available, related research on fluorinated compounds suggests potential avenues for exploration:
- Fluorinated Drug Development: Studies indicate that fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. For instance, drugs containing trifluoromethyl groups have shown increased potency against specific enzymes .
- Enzyme Inhibition Studies: Research on structurally similar compounds has demonstrated that modifications in fluorine content can lead to significant changes in enzyme inhibition profiles .
- Radiochemical Applications: Trifluorinated compounds have been utilized in radiochemical methodologies for imaging purposes, highlighting their potential utility in medical diagnostics .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR identify fluorine environments and hydrogen bonding. For example, trifluoroethoxy groups show distinct signals near -75 ppm .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated in fluorinated benzothiazine analogs (e.g., bond lengths of 1.49 Å for C–F) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M-H] peaks for fluorinated acids) and fragmentation patterns .
What mechanisms underlie the acid-catalyzed decomposition of this compound, and how do substituents influence stability?
Q. Advanced
- Hydrolysis Pathways : The electron-withdrawing trifluoroethoxy group enhances acidity (pKa ~0.5 for TFA analogs), accelerating ester hydrolysis in aqueous media .
- Thermal Stability : Decomposition at >100°C may release HF or fluorinated byproducts. Substituents like difluoro groups reduce thermal stability compared to non-fluorinated analogs .
- Kinetic Studies : Use HPLC or NMR to monitor degradation rates under varying pH and temperature .
What analytical methods are recommended for quantifying trace impurities in this compound?
Q. Advanced
- HPLC with UV/FLD Detection : Resolves polar impurities (e.g., unreacted precursors) using C18 columns and acidic mobile phases .
- Gas Chromatography-MS (GC-MS) : Detects volatile fluorinated byproducts (e.g., trifluoroethanol) with limits of quantification (LOQ) <1 ppm .
- Ion Chromatography : Quantifies ionic impurities like fluoride anions (LOQ: 0.05 ppm) .
How does the compound interact in enzyme inhibition studies, and what structural analogs enhance bioactivity?
Q. Advanced
- Enzyme Binding : Fluorinated acetic acids often act as competitive inhibitors due to structural mimicry of carboxylic substrates (e.g., acetyl-CoA carboxylase) .
- Structure-Activity Relationships (SAR) : Introducing bulkier substituents (e.g., trifluoroethoxy vs. methoxy) increases lipophilicity and membrane permeability .
- In Silico Modeling : Docking studies using crystallographic data (e.g., PDB IDs) predict binding affinities .
What are the environmental persistence and degradation pathways of this fluorinated compound?
Q. Advanced
- Persistence : Fluorinated ethers (e.g., perfluoroalkyl ether carboxylic acids) resist microbial degradation, with half-lives >5 years in aquatic systems .
- Photodegradation : UV irradiation cleaves C–F bonds, generating shorter-chain acids (e.g., trifluoroacetic acid) .
- Ecotoxicity : LC values for aquatic organisms (e.g., Daphnia magna) range from 10–100 mg/L, indicating moderate toxicity .
How can process control and simulation improve the scalability of its synthesis?
Q. Advanced
- Membrane Separation : Nanofiltration removes HF byproducts during electrochemical fluorination, improving yield .
- Computational Fluid Dynamics (CFD) : Models optimize reactor design for exothermic fluorination reactions (e.g., temperature gradients <5°C) .
- Quality by Design (QbD) : DOE studies identify critical parameters (e.g., stoichiometry, agitation rate) for reproducibility .
How do contradictions in reported data on fluorinated acetic acids inform experimental design?
Q. Advanced
- Discrepancies in Stability : Some studies report TFA derivatives as stable under ambient conditions, while others note hydrolysis in humid environments. Controlled humidity chambers (<10% RH) are recommended for storage .
- Analytical Variability : Inter-lab differences in LC-MS quantification necessitate standardized calibration protocols (e.g., NIST reference materials) .
What methodologies enable the detection of this compound as a metabolite in biological systems?
Q. Advanced
- Solid-Phase Extraction (SPE) : Isolate the compound from plasma using C18 cartridges and elute with acetonitrile/water .
- Derivatization : Convert to methyl esters via BF-MeOH for enhanced GC-MS sensitivity .
- Biomarker Studies : Correlate urinary levels with exposure doses in animal models (e.g., LC-MS/MS quantification) .
What are the challenges in crystallizing fluorinated acetic acid derivatives, and how are they addressed?
Q. Advanced
- Low Melting Points : Fluorinated compounds (e.g., TFA derivatives) often remain oily. Use cryocrystallization at -50°C with slow evaporation .
- Polymorphism : Screen solvents (e.g., hexane/ethyl acetate) to isolate stable polymorphs .
- Synchrotron Radiation : High-resolution X-ray sources resolve disorder in fluorine-rich crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
